molecular formula C11H12O2 B2780301 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 33223-78-8

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B2780301
CAS No.: 33223-78-8
M. Wt: 176.215
InChI Key: IJYVZCGPRUQYPX-UHFFFAOYSA-N
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Description

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the hydrogenation of indene derivatives. One common method includes the use of [bis(2-methylallyl)cycloocta-1,5-diene]ruthenium(II) as a catalyst in the presence of hydrogen gas. The reaction is carried out in an inert atmosphere, often using hexane as a solvent, at room temperature and under high pressure .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or alkylated derivatives.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions with enzymes and receptors. The indene moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as its role in biological systems or as a synthetic intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both the indene moiety and the carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYVZCGPRUQYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33223-78-8
Record name 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of indane-1-carboxylic acid (4.1 g, 25.3 mmol) in THF (30 ml) was added in portions to a solution of lithium diisopropylamide in THF (2M, 27.8 ml, 55.6 mmol) with stirring at −20° C. The solution was then stirred at 35° C. for 1 hour, then cooled again to −20° C. and a solution of methyl iodide (2.05 ml, 32.89 mmol) in THF (10 ml) was added. The light yellow solution was warmed at 35° C. for 4 hours before extracting between HCl (2M) and EtOAc to yield the crude product (4.5 g) as a brown oil. This mixture was cromatographed on HPLC with EtOAc/hexane to yield 1-methyl-1-indanecarboxylic acid (1 g) and recovered starting material (700 mg)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
27.8 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of indane-1-carboxylic acid (4.1 g, 25.3 mmol) in THF (30 ml) was added in portions to a solution of lithium diisopropylamide in THF (2M, 27.8 ml, 55.6 mmol) with stirring at −20° C. The solution was then stirred at 35° C. for 1 hour, then cooled again to −20° C. and a solution of methyl iodide (2.05 ml, 32.89 mmol) in THF (10 ml) was added. The light yellow solution was warmed at 35° C. for 4 hours before extracting between HCl (2M) and EtOAc to yield the crude product (4.5 g) as a brown oil. This mixture was chromatographed on HPLC with EtOAc/hexane to yield 1-methyl-1-indanecarboxylic acid (1 g) and recovered starting material (700 mg)
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
27.8 mL
Type
solvent
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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